molecular formula C12H15N3O2S B1300796 Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate CAS No. 147992-86-7

Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B1300796
CAS No.: 147992-86-7
M. Wt: 265.33 g/mol
InChI Key: KCQNWVUBPWKXLK-UHFFFAOYSA-N
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Description

Historical Context of Thieno[2,3-b]Pyridine Research

The exploration of thieno[2,3-b]pyridine derivatives began in the mid-20th century, driven by the need to develop heterocyclic compounds with enhanced pharmacological and material science applications. Early synthetic methods, such as the Guareschi-Thorpe reaction, laid the groundwork for constructing fused thiophene-pyridine systems. These efforts intensified in the 1980s with the discovery of thienopyridines like ticlopidine and clopidogrel, which demonstrated antiplatelet activity. Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate emerged as a structurally unique member of this family, characterized by its polyfunctional groups (amino, dimethylamino, and ester substituents). Its synthesis, first reported in the 1990s, leveraged cyclization reactions between 2-chloronicotinonitriles and thioglycolate derivatives, marking a shift toward modular heterocyclic design.

Significance in Heterocyclic Chemistry

Thieno[2,3-b]pyridines occupy a critical niche in heterocyclic chemistry due to their electronic diversity and bioisosteric potential. The compound’s fused thiophene-pyridine core enables π-π stacking interactions, while its substituents facilitate nucleophilic and electrophilic reactivity. For example:

  • The amino group participates in hydrogen bonding and serves as a site for derivatization.
  • The dimethylamino moiety enhances solubility and modulates electron density across the aromatic system.
  • The ester group allows for further functionalization via hydrolysis or transesterification.

This multifunctionality has made the compound a scaffold for synthesizing bioactive molecules, including kinase inhibitors and antimicrobial agents.

Table 1: Key Structural and Physical Properties

Property Value Source
Molecular Formula C₁₂H₁₅N₃O₂S
Molecular Weight 265.33 g/mol
Melting Point 96–98°C
Boiling Point 434.1±40.0°C (Predicted)
Density 1.320±0.06 g/cm³ (Predicted)

Research Evolution and Contemporary Relevance

Recent advances have expanded the compound’s applications beyond traditional medicinal chemistry. For instance:

  • Anticancer Research : Derivatives exhibit sub-micromolar cytotoxicity against cervical (HeLa, SiHa) and breast cancer cell lines by inducing apoptosis and modulating glycosphingolipid expression.
  • Antimicrobial Development : Structural analogs show inhibitory activity against Mycobacterium tuberculosis (MIC: 2.14–2.77 µM), highlighting potential as antitubercular agents.
  • Materials Science : The chromophoric thieno[2,3-b]pyridine core is exploited in organic semiconductors and fluorescent probes.

Modern synthetic strategies, such as continuous-flow reactors and computational docking, have optimized yield (up to 85%) and enabled target-specific modifications.

Structural Classification within Thienopyridine Framework

Thienopyridines are classified based on the fusion position of thiophene and pyridine rings. This compound belongs to the thieno[2,3-b]pyridine subclass, distinguished by:

  • Ring Fusion : Thiophene fused at the 2,3-position of pyridine.
  • Substituent Pattern : Amino and dimethylamino groups at C3 and C4, respectively, with an ester at C2.

This configuration contrasts with clinically used thieno[3,2-c]pyridines (e.g., clopidogrel), which lack the C3-C4 functionalization. The compound’s planar structure and electron-rich environment facilitate interactions with biological targets, such as phospholipase C isoforms and DNA topoisomerases.

Table 2: Comparative Structural Features of Thienopyridine Derivatives

Compound Fusion Position Key Substituents Primary Application
Clopidogrel [3,2-c] Methyl carboxylate, chlorophenyl Antiplatelet therapy
Ticlopidine [3,2-c] Methyl carboxylate, chlorobenzyl Antiplatelet therapy
This compound [2,3-b] Amino, dimethylamino, ethyl ester Anticancer/antimicrobial research

The structural uniqueness of this compound underscores its versatility as a platform for drug discovery and mechanistic studies.

Properties

IUPAC Name

ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-4-17-12(16)10-9(13)8-7(15(2)3)5-6-14-11(8)18-10/h5-6H,4,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQNWVUBPWKXLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CN=C2S1)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358148
Record name ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147992-86-7
Record name ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate typically involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate. This reaction is carried out in a high boiling point solvent such as pyridine or in the presence of a strong base like potassium carbonate, potassium hydroxide, or sodium alkoxide . The reaction conditions are optimized to ensure the formation of the desired product with high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted thieno[2,3-b]pyridine derivatives, which can exhibit different biological and chemical properties depending on the introduced functional groups .

Scientific Research Applications

Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it may interfere with DNA synthesis or protein function, resulting in antiproliferative effects on cancer cells .

Comparison with Similar Compounds

Substituent Variations and Molecular Features

Key structural differences among analogues lie in substituents at positions 4 and 6 of the thienopyridine scaffold, which modulate physicochemical and biological properties.

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound 4-(dimethylamino), 3-amino 265.33 Intermediate in drug synthesis
Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate 4-H (unsubstituted) 236.28 (calculated) Antitumor intermediate; planar ring system
Ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate 6-(4-methylphenyl) 312.40 Not reported (structural analogue)
Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate 4-(trifluoromethyl), 6-phenyl 366.06 Potential electronic modulation via CF₃ group
Ethyl 3-amino-4-(furan-2-yl)-6-(naphthalen-1-yl)furo[2,3-b]pyridine-2-carboxylate 4-(furan-2-yl), 6-(naphthalen-1-yl) Not reported Moderate antibacterial activity

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group (target compound) enhances electron density, whereas the trifluoromethyl group (CF₃, ) withdraws electrons, affecting reactivity and solubility.
  • Bulk and Aromaticity : Bulky substituents like naphthyl () or phenyl () may hinder crystal packing or enhance lipophilicity.

Biological Activity

Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate (CAS Number: 147992-86-7) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including relevant data tables and case studies.

Chemical Structure:

  • Formula: C₁₂H₁₅N₃O₂S
  • Molecular Weight: 265.33 g/mol
  • Melting Point: 96–98 °C
PropertyValue
CAS Number147992-86-7
Molecular FormulaC₁₂H₁₅N₃O₂S
Melting Point96–98 °C

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines, suggesting its role as a pro-apoptotic agent. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, which are critical in the regulation of apoptosis.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against several bacterial strains. In vitro assays indicate that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Studies indicate that it can reduce oxidative stress in neuronal cells, potentially through the upregulation of antioxidant enzymes. This effect is particularly relevant in the context of neurodegenerative diseases.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on various cancer cell lines. The results showed an IC50 value of approximately 12 µM against breast cancer cells, indicating potent activity compared to standard chemotherapeutics .
  • Antimicrobial Testing :
    • Research conducted by Smith et al. (2023) explored the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 8 µg/mL for S. aureus, highlighting its potential as a therapeutic agent .
  • Neuroprotection Study :
    • A recent publication investigated the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The findings indicated a significant reduction in cell death and oxidative markers when treated with this compound .

Q & A

Q. Table 1. Crystallographic Data for this compound Derivatives

ParameterValue (Orthorhombic, Pbca)
a (Å)14.809
b (Å)11.892
c (Å)19.494
V (ų)3433.1
Z8
R factor0.055
H-bond interactionsN1–H1N⋯O4 (intramolecular), N1–H1N⋯O2i

Q. Table 2. Biological Activity of Selected Derivatives

SubstituentAntimicrobial IC₅₀ (μg/mL) Antitumor Activity (GI₅₀, μM)
4-Bromophenyl12.5 (S. aureus)8.7 (MCF-7)
3,4-Dimethoxyphenyl18.2 (E. coli)15.3 (A549)
Trifluoromethyl9.8 (C. albicans)6.9 (HeLa)

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